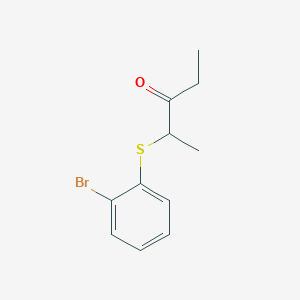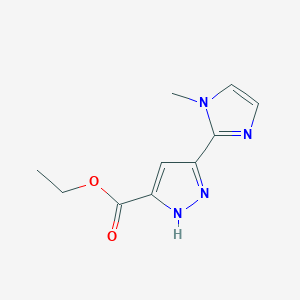
ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that combines the structural features of imidazole and pyrazole rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can yield substituted imidazoles . The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of such compounds often employs high-throughput methods and catalysts to enhance yield and selectivity. Microwave-assisted synthesis and solvent-free conditions are examples of efficient industrial methods .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products depend on the specific reaction conditions but can include various substituted imidazole and pyrazole derivatives.
Applications De Recherche Scientifique
Ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-imidazol-2-yl derivatives: These compounds share the imidazole ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds like 1-phenyl-3-methyl-5-pyrazolone share the pyrazole ring and are used in similar applications.
Uniqueness
Ethyl 5-(1-methyl-1H-imidazol-2-yl)-1H-pyrazole-3-carboxylate is unique due to its combined imidazole and pyrazole rings, which confer a distinct set of chemical and biological properties. This dual-ring structure can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
ethyl 3-(1-methylimidazol-2-yl)-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-3-16-10(15)8-6-7(12-13-8)9-11-4-5-14(9)2/h4-6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
PTMVDVMZBHPDFU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC(=NN1)C2=NC=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


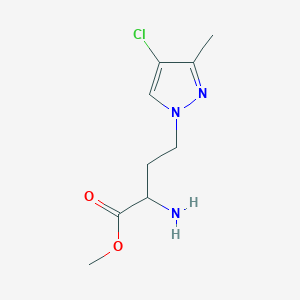

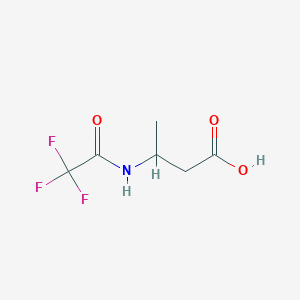
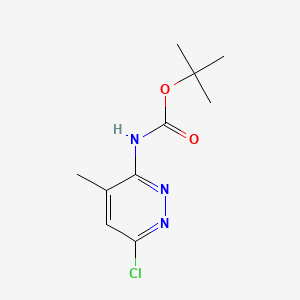
amine hydrochloride](/img/structure/B13496320.png)
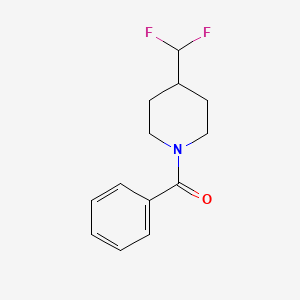
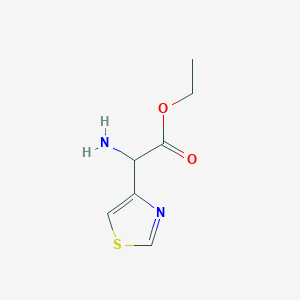
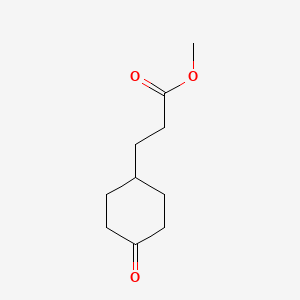
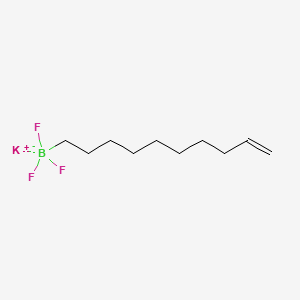
![5-Acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13496349.png)
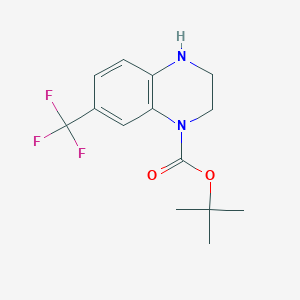
![Ethyl 1-(iodomethyl)-3-(4-methanesulfonylphenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13496370.png)
